Retrocyclin-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

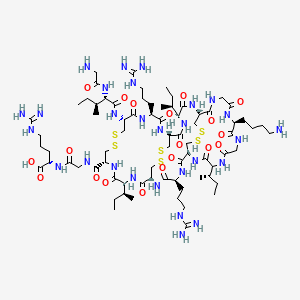

Structure

2D Structure

Properties

Molecular Formula |

C74H130N28O19S6 |

|---|---|

Molecular Weight |

1908.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,39R,42S)-34-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-16-(4-aminobutyl)-10,25,42-tris[(2S)-butan-2-yl]-4,31-bis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,41,44-tridecaoxo-36,37,46,47,50,51-hexathia-2,5,8,11,14,17,20,23,26,29,32,40,43-tridecazatricyclo[26.16.4.47,22]dopentacontane-39-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1 |

InChI Key |

GNKYRGCPDPZENH-KDUUJLCWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

The Resurrection of an Ancestral Human Peptide: A Technical Guide to the Discovery and Application of Retrocyclin-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Retrocyclin-101 (RC-101), a potent and broad-spectrum antimicrobial peptide resurrected from a human pseudogene. Herein, we detail the journey from its discovery rooted in evolutionary genomics to its chemical synthesis and multifaceted mechanisms of action. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on its antiviral and anti-inflammatory activities, and visual representations of its molecular interactions and experimental workflows. Our objective is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising ancestral peptide.

Introduction: From Pseudogene to Potent Antiviral

The human genome harbors remnants of our evolutionary past, including pseudogenes that, while transcriptionally active, are translationally silenced by premature stop codons. One such pseudogene, homologous to the θ-defensins expressed in Old World monkeys, held the genetic blueprint for a class of cyclic antimicrobial peptides.[1][2] Through a process of "molecular archaeology," the putative ancestral human peptide, termed retrocyclin, was recreated via solid-phase peptide synthesis.[2][3]

This compound (RC-101) is a non-hemolytic and minimally cytotoxic analog of the parent retrocyclin, engineered with a single arginine-to-lysine substitution.[4] This modification enhances its antiviral potency.[4] RC-101 is a cyclic octadecapeptide, its structure characterized by a head-to-tail peptide bond and stabilized by three intramolecular disulfide bonds, forming a rigid β-sheet conformation.[5][6] This unique architecture is pivotal to its stability and biological function.

Solid-Phase Synthesis of this compound

The production of RC-101 is achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid resin support. The synthesis of a cyclic peptide with multiple disulfide bonds like RC-101 requires a meticulous and multi-stage process.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of RC-101

2.1.1. Linear Peptide Assembly:

-

Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's amino group.

-

Washing: Thoroughly wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, activate the first Fmoc-protected amino acid (4 equivalents relative to the resin loading capacity) with a coupling agent such as N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) and an activator like Oxyma Pure (4 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the RC-101 sequence: Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Lys-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg. Use appropriate side-chain protecting groups for cysteine (e.g., Trityl - Trt) and arginine (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl - Pbf).

2.1.2. On-Resin Cyclization:

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Side-Chain Deprotection for Cyclization (if applicable): If a side-chain anchoring strategy is used for cyclization (e.g., with an ornithine or aspartic acid linker), selectively deprotect the side chain amine or carboxyl group. For a head-to-tail cyclization, this step is not necessary.

-

Activation of the C-terminal Carboxyl Group: Activate the C-terminal carboxyl group of the resin-bound peptide using a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-Diisopropylethylamine (DIEA) in DMF.

-

Intramolecular Cyclization: Allow the activated C-terminus to react with the deprotected N-terminal amine, forming a cyclic peptide. The reaction is typically carried out for 4-24 hours at room temperature. Monitor the reaction progress by cleaving a small sample of the resin and analyzing the product by LC-MS.[7][8]

2.1.3. Cleavage and Deprotection:

-

Resin Washing and Drying: After cyclization, wash the resin with DMF (5 times) and DCM (5 times) and dry it under vacuum.

-

Cleavage from Resin and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups from the amino acids.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

2.1.4. Oxidative Folding and Purification:

-

Disulfide Bond Formation:

-

Dissolve the crude linear peptide in a redox buffer, for example, containing a mixture of reduced and oxidized glutathione at a pH of 7-8. This facilitates the correct formation of the three intramolecular disulfide bonds.[9]

-

Alternatively, air oxidation in a dilute aqueous solution at a slightly alkaline pH can be employed.

-

The oxidation reaction is typically allowed to proceed for 16 hours to 2 days and is monitored by HPLC.[9]

-

-

Purification: Purify the cyclized and oxidized RC-101 by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

Antiviral Activity of this compound

RC-101 exhibits potent antiviral activity against a broad range of enveloped viruses. Its primary mechanism of action against HIV-1 is the inhibition of viral entry.

Mechanism of Action against HIV-1

RC-101 interferes with the fusion of the viral and host cell membranes. It binds with high affinity to the viral surface glycoprotein gp120 and also interacts with the transmembrane glycoprotein gp41.[10][11] This interaction prevents the conformational changes in gp41, specifically the formation of the six-helix bundle, which is essential for membrane fusion.[2]

Quantitative Antiviral Activity

The antiviral potency of RC-101 has been quantified against various viral strains and in different experimental settings. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Virus Strain/Isolate | Cell Type/Assay Condition | IC50 (µg/mL) | Reference |

| HIV-1 | |||

| CCR5-tropic (cell-cell transmission) | CD4-dependent assay | 0.19 | [11] |

| CCR5-tropic (cell-associated) | In 25% seminal plasma | 2.4 | [11] |

| CXCR4-tropic (cell-cell transmission) | CD4-independent assay | 2.6 | [11] |

| CCR5-tropic (cell-cell fusion) | Cell fusion assay | 0.33 | [11] |

| Herpes Simplex Virus (HSV) | |||

| HSV-1 | Plaque reduction assay | ~25 | [12] |

| HSV-2 | Plaque reduction assay | ~10 | [12] |

| Influenza A Virus | |||

| H3N2 and H1N1 strains | Viral neutralization assay | Potent activity reported | [13][14] |

| Flaviviruses | |||

| Zika Virus (PRVABC59) | Vero cells | 7.033 µM (~13.3 µg/mL) | [15] |

| Zika Virus (MR766) | Vero cells | 15.58 µM (~29.4 µg/mL) | [15] |

| Japanese Encephalitis Virus | BHK-21 cells | Dose-dependent inhibition | [15] |

Experimental Protocol: HIV-1 Antiviral Assay (p24 Antigen ELISA)

-

Cell Preparation: Culture phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) at a density of 2 x 10^5 cells per well in a 96-well plate.

-

RC-101 Treatment: Incubate the cells with various concentrations of RC-101 for 2 hours.

-

Viral Infection: Add HIV-1 (e.g., 50,000 pg/mL p24 equivalent) to the cell and RC-101 mixture without removing the peptide.

-

Incubation: Incubate the plate at 37°C for 5 days.

-

Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatant using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC50 value, which is the concentration of RC-101 that inhibits viral replication by 50%.

Anti-Inflammatory Activity of this compound

Beyond its direct antiviral effects, RC-101 exhibits immunomodulatory properties by inhibiting inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs).

Mechanism of Anti-Inflammatory Action

RC-101 has been shown to inhibit TLR4- and TLR2-dependent signaling.[16] The primary mechanism for TLR4 inhibition is the direct binding of RC-101 to lipopolysaccharide (LPS), the main ligand for TLR4.[16] By sequestering LPS, RC-101 prevents the formation of the TLR4/MD-2/LPS complex, thereby blocking the initiation of downstream signaling cascades, including both the MyD88-dependent and TRIF-dependent pathways.[16] This leads to a reduction in the production of pro-inflammatory cytokines. The mechanism of TLR2 inhibition is less clear but appears to be independent of direct ligand binding.[16]

Experimental Protocol: Macrophage Anti-Inflammatory Assay

-

Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[17]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[18]

-

RC-101 Pre-treatment: Pre-treat the cells with various concentrations of RC-101 for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours).[18][19]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][19]

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production by RC-101.

Experimental Workflows

The study of this compound involves a logical progression of experiments from synthesis to functional characterization.

Conclusion and Future Directions

This compound stands as a testament to the potential hidden within the "non-coding" regions of the human genome. Its resurrection from a pseudogene has yielded a potent antimicrobial agent with a dual mechanism of action: direct antiviral activity through entry inhibition and immunomodulation via the suppression of inflammatory signaling. The detailed protocols and data presented in this guide provide a solid foundation for further research and development. Future investigations should focus on optimizing its formulation for topical and systemic delivery, exploring its efficacy in in vivo models of various viral and inflammatory diseases, and further elucidating its interactions with host and pathogen molecules. The story of this compound is a compelling example of how evolutionary insights can drive modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. benchchem.com [benchchem.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 11. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. θ Defensins Protect Cells from Infection by Herpes Simplex Virus by Inhibiting Viral Adhesion and Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hapivirins and Diprovirins: Novel θ-Defensin Analogs With Potent Activity Against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Genesis of Retrocyclin-101: A Synthetic θ-Defensin with Potent Antiviral and Anti-inflammatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retrocyclin-101 (RC-101) is a synthetic cyclic octadecapeptide, an analogue of the ancestral human θ-defensin, retrocyclin. Unlike most primates, humans do not naturally produce θ-defensins due to a premature stop codon in the signal sequence of their corresponding pseudogenes.[1][2][3] This technical guide delves into the origin of this compound, detailing its synthesis, mechanism of action, and key experimental findings that highlight its potential as a therapeutic agent. The document provides structured quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Origin and Discovery

The story of this compound begins with the discovery of θ-defensins in rhesus macaques. These are small, cyclic antimicrobial peptides formed by the post-translational ligation of two α-defensin-like precursor peptides.[1] While the genes for θ-defensins exist in the human genome, a single point mutation introduces a premature stop codon, preventing their translation.[1][4] Recognizing the therapeutic potential of these "unexpressed" peptides, researchers synthesized the putative ancestral human θ-defensin, which they named retrocyclin.[5][6]

This compound is a specific analogue of retrocyclin, created through solid-phase peptide synthesis.[7] It incorporates a strategic arginine-to-lysine substitution, a modification that enhances its biological activity and reduces potential cytotoxicity.[8] This synthetic approach has allowed for the production of a stable and potent peptide that exhibits significant antiviral and anti-inflammatory properties.

Physicochemical Properties and Synthesis

This compound is an 18-amino-acid cyclic peptide with a molecular weight of approximately 2.2 kDa. Its cyclic structure and three intramolecular disulfide bonds confer remarkable stability.[9]

Solid-Phase Peptide Synthesis

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a robust method for the chemical synthesis of peptides.

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: A suitable solid support resin (e.g., Wang resin) is swelled in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a mild base, typically piperidine in dimethylformamide (DMF).

-

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is mediated by a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the linear peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Cyclization: The linear peptide is cyclized in a dilute solution under oxidizing conditions to facilitate the formation of the intramolecular peptide bond between the N- and C-termini.

-

Disulfide Bond Formation: The three intramolecular disulfide bonds are formed through air oxidation or by using a specific oxidizing agent in a controlled buffer system.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, demonstrating both direct antiviral effects and potent anti-inflammatory activities.

Antiviral Activity

This compound has shown significant efficacy against a broad range of viruses, most notably the Human Immunodeficiency Virus (HIV-1).

Mechanism of HIV-1 Inhibition:

This compound primarily inhibits HIV-1 entry into host cells. It binds to the viral envelope glycoprotein gp120 and the transmembrane glycoprotein gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1][10] This interaction effectively blocks the virus from delivering its genetic material into the host cell.

Experimental Protocol: In Vitro HIV-1 Inhibition Assay

-

Cell Culture: Human CD4+ T-cell lines (e.g., H9 cells) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Viral Infection: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Inoculation: A known titer of HIV-1 (either laboratory-adapted strains or clinical isolates) is added to the cell cultures.

-

Incubation: The infected cells are incubated for several days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified by measuring the concentration of the viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of this compound required to inhibit viral replication by 50%.

Quantitative Data: Anti-HIV-1 Activity of this compound

| HIV-1 Strain | Cell Type | IC50 (µg/mL) | Reference |

| CCR5-tropic (cell-cell transmission) | - | 0.19 | [10] |

| CCR5-tropic (in presence of seminal plasma) | - | 2.4 | [10] |

| CXCR4-tropic (cell-cell transmission) | ME-180 and H9 cells | 2.6 | [10] |

| HIV-1 BAL (R5) | Cervical Mucosa Organ Culture | >90% inhibition at 40 µg/mL | [4] |

| HIV-1 IIIB (X4) | Cervical Mucosa Organ Culture | >90% inhibition at 40 µg/mL | [4] |

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling, particularly TLR4 and TLR2.[7][11] This is significant as excessive inflammation contributes to the pathology of many infectious diseases.

Mechanism of TLR Signaling Inhibition:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This compound can directly bind to LPS, preventing it from interacting with the TLR4 receptor complex on immune cells such as macrophages.[7] This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a known concentration of LPS (e.g., 100 ng/mL).

-

Incubation: The cells are incubated for a period sufficient to induce cytokine production (e.g., 4-24 hours).

-

Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA or by quantifying their mRNA levels using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The reduction in cytokine production in the presence of this compound is calculated relative to the LPS-only control.

Quantitative Data: Inhibition of LPS-Induced Cytokine Expression

| Cytokine | Cell Type | RC-101 Concentration (µg/mL) | Inhibition | Reference |

| TNF-α | Mouse Peritoneal Macrophages | 30 | Significant reduction | [7] |

| IL-1β | Mouse Peritoneal Macrophages | 30 | Significant reduction | [7] |

| IFN-β | Mouse Peritoneal Macrophages | 30 | Significant reduction | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Workflow for assessing the in vitro anti-HIV-1 activity of this compound.

Caption: Mechanism of this compound in blocking LPS-induced TLR4 signaling.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a unique origin rooted in human evolutionary genetics. Its synthetic nature allows for controlled production and potential for further optimization. The dual antiviral and anti-inflammatory activities make it a particularly attractive molecule for treating infectious diseases where both pathogen replication and host inflammatory response contribute to morbidity and mortality. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound as a novel therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and potent peptide.

References

- 1. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression and characterization of antimicrobial peptides this compound and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. stars.library.ucf.edu [stars.library.ucf.edu]

- 10. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrocyclin-101: A Technical Guide to a Potent Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrocyclin-101 (RC-101) is a synthetic, cyclic octadecapeptide belonging to the θ-defensin family of antimicrobial peptides.[1] θ-defensins are characterized by a circular peptide backbone and a tridisulfide ladder, which confers significant structural stability.[1] While the gene for retrocyclin exists in the human genome, it is a pseudogene containing a premature stop codon that prevents its natural expression.[2][3] Scientists have synthetically recreated the ancestral peptide, leading to the development of retrocyclin and its analogues, such as RC-101.[4][5] RC-101 exhibits a broad spectrum of antimicrobial activity, including potent inhibition of various viruses and bacteria, with minimal cytotoxicity to host cells.[2][6] Its primary mechanism of action, particularly against HIV-1, involves interfering with the early stages of viral entry.[4][7] These properties make this compound a promising candidate for development as a therapeutic agent, especially as a topical microbicide to prevent sexually transmitted infections.[2][6]

Peptide Sequence and Structure

This compound is an 18-amino acid peptide with a cyclic backbone. Its structure is stabilized by three intramolecular disulfide bonds, creating a rigid, largely β-sheet conformation.[1][4] This unique structure is crucial for its biological activity.

Amino Acid Sequence: The linear amino acid sequence of this compound is GICRCICGKGICRCICGR.[8] It is an analogue of retrocyclin-1, with a charge-conservative substitution of a lysine for an arginine at position 9.[6][8] This substitution has been shown to enhance its anti-HIV-1 potency.[6]

Structural Characteristics:

-

Cyclic Backbone: The peptide is rendered macrocyclic by a head-to-tail ligation.[2]

-

Disulfide Bonds: It contains six cysteine residues that form three intramolecular disulfide bonds.[1][4]

-

Cationic Nature: The presence of multiple arginine and lysine residues gives the peptide a net positive charge, which is important for its interaction with microbial surfaces and host cell membranes.[6]

-

β-Sheet Structure: The peptide predominantly adopts a β-sheet structure.[4][8]

Mechanism of Action

This compound exerts its antimicrobial effects through various mechanisms, primarily by targeting the initial stages of pathogen entry into host cells.

Antiviral Activity (HIV-1)

RC-101 is a potent inhibitor of HIV-1 infection, acting at a very early stage by preventing the virus from entering host cells.[4][7] It does not directly inactivate the virus but rather interacts with components on both the virus and the host cell surface.[7]

-

Binding to Viral Glycoproteins: RC-101 binds with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41.[6] This interaction is thought to interfere with the conformational changes required for viral fusion with the host cell membrane.

-

Interaction with Host Cell Receptors: The peptide can also bind to galactosylceramide on the host cell surface.[6]

-

Inhibition of Six-Helix Bundle Formation: It is believed to prevent the formation of the six-helix bundle in gp41, a critical step in the membrane fusion process.[2]

-

Cell Surface Aggregation: Confocal microscopy has shown that fluorescently labeled RC-101 forms patch-like aggregates on the surface of CD4+ cells, which may physically block viral entry.[4][5][8]

Antibacterial and Anti-inflammatory Activity

RC-101 also demonstrates bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[6] Notably, it has been shown to inhibit bacteria associated with bacterial vaginosis while not harming the beneficial commensal lactobacilli, suggesting a dual mechanism for preventing HIV infection by maintaining a healthy vaginal microbiome.[3] Furthermore, RC-101 can modulate the host inflammatory response by inhibiting Toll-like receptor (TLR) 4 and TLR2 signaling pathways.[9]

Quantitative Data

The potency of this compound has been quantified against various viral and bacterial strains.

Antiviral Activity of this compound

| Virus Strain | Assay Type | Target Cells | IC50 (µg/mL) | Reference |

| HIV-1 (CCR5-tropic) | Cell-cell Transmission | 0.19 | [10] | |

| HIV-1 (CCR5-tropic) | Cell-cell Transmission (in 25% seminal plasma) | 2.4 | [10] | |

| HIV-1 (CCR5-tropic) | Cell-cell Fusion | 0.33 | [10] | |

| HIV-1 (CXCR4-tropic) | Cell-cell Transmission | 2.1 | [10] | |

| HIV-1 (CXCR4-tropic) | Cell-cell Transmission | ME-180/H9 | 2.6 | [10] |

| HIV-1 (Cell-free) | 0.64 | [10] | ||

| HIV-1 (Cell-free) | (in 25% seminal plasma) | 3.73 | [10] | |

| Zika Virus (PRVABC59) | Plaque Assay | Vero | 7.033 µM | [11] |

| Zika Virus (MR766) | Plaque Assay | Vero | 15.58 µM | [11] |

Antibacterial Activity of this compound

| Bacterial Species | Condition | MIC (µg/mL) | Reference |

| Mobiluncus curtisii | Bacterial Vaginosis-associated | < 10 | [3] |

| Prevotella bivia | Bacterial Vaginosis-associated | < 10 | [3] |

| Staphylococcus aureus | Clinical Isolates | ~11 (5 µM) | [12] |

Experimental Protocols

The study of this compound involves several key experimental procedures.

Solid-Phase Peptide Synthesis

This compound is produced artificially via solid-phase peptide synthesis.[4][5] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Following assembly of the linear peptide, it is cleaved from the resin, deprotected, and subjected to oxidative folding to form the three intramolecular disulfide bonds. The final cyclic peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antiviral Activity Assay (HIV-1 p24 Antigen Assay)

This assay quantifies the extent of HIV-1 replication in the presence of the test compound.

-

Cell Culture: CD4+ T-lymphocytes (e.g., PM1 cells or peripheral blood mononuclear cells) are cultured in appropriate media.

-

Infection: Cells are infected with a known amount of HIV-1 (either cell-free virus or via co-culture with infected cells) in the presence of serial dilutions of this compound.

-

Incubation: The cultures are incubated for several days to allow for viral replication.

-

Quantification: Supernatants are collected at specific time points, and the concentration of the HIV-1 p24 core antigen is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The p24 concentrations are used to determine the 50% inhibitory concentration (IC50) of RC-101.

Confocal Microscopy for Cell Binding

This technique is used to visualize the interaction of RC-101 with host cells.

-

Labeling: this compound is conjugated to a fluorescent dye (e.g., BODIPY-FL).[8]

-

Incubation: CD4+-selected peripheral blood mononuclear cells (PBMCs) are incubated with the fluorescently labeled RC-101.[8]

-

Washing: The cells are washed to remove any unbound peptide.

-

Imaging: The cells are imaged using a confocal microscope equipped with the appropriate lasers and filters to excite the fluorophore and detect the emitted light.[8]

-

Analysis: The resulting images show the localization of RC-101 on the cell surface.

Conclusion

This compound is a synthetically derived θ-defensin with a compelling profile as a potential antimicrobial therapeutic. Its potent anti-HIV-1 activity, which targets the critical early stage of viral entry, combined with a favorable safety profile and a unique ability to selectively inhibit pathogenic bacteria, underscores its potential.[3][10] The extensive research into its structure, mechanism of action, and efficacy provides a strong foundation for its continued development, particularly as a topical microbicide to combat the sexual transmission of HIV-1 and other pathogens. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic promise of this unique peptide.

References

- 1. Expression and characterization of antimicrobial peptides this compound and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-HIV Microbicide Candidate RC-101 Inhibits Pathogenic Vaginal Bacteria Without Harming Endogenous Flora or Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Retrocyclin-101 Against HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiviral agents. Retrocyclin-101 (RC-101), a synthetic θ-defensin, has emerged as a promising candidate microbicide due to its potent anti-HIV-1 activity and favorable safety profile. This technical guide provides a comprehensive overview of the molecular mechanisms by which RC-101 neutralizes HIV-1, with a focus on its interactions with viral and host cell components, and its primary role as a viral entry inhibitor. The information presented herein is intended to support further research and development of RC-101 and other defensin-based antiviral therapeutics.

Core Mechanism of Action: Inhibition of HIV-1 Entry

The predominant mechanism by which this compound exerts its anti-HIV-1 effect is by blocking the virus from entering host cells. This inhibition occurs at a critical stage of the viral fusion process, specifically by preventing the formation of the six-helix bundle (6HB) in the viral glycoprotein gp41.[1][2][3] This action effectively halts the membrane fusion cascade required for the viral and cellular membranes to merge.

Interaction with Viral Envelope Glycoproteins

RC-101 exhibits a high binding affinity for the HIV-1 envelope glycoproteins, gp120 and gp41.[4] Its interaction with these glycoproteins is a key prerequisite for its antiviral activity.

-

Binding to gp41: The interaction with the transmembrane glycoprotein gp41 is central to the inhibitory action of RC-101.[5][6] Specifically, RC-101 binds with high affinity to the C-terminal heptad repeat (CHR or HR2) region of the gp41 ectodomain.[1][3][4] This binding is glycan-independent.[1] By engaging the HR2 region, RC-101 physically obstructs the conformational changes necessary for the N-terminal heptad repeat (NHR or HR1) and HR2 to associate and form the fusogenic 6-helix bundle.[1][2] The formation of this bundle is an essential step that brings the viral and cellular membranes into close proximity for fusion.[7] In silico and in vitro data suggest a preference for binding to the HR2 domain through ionic interactions between the cationic RC-101 and the negatively charged HR2 domain.[4]

-

Lectin-like Binding to gp120: RC-101 also functions as a lectin, binding to the heavily glycosylated surface glycoprotein gp120.[4] This interaction is dependent on the presence of carbohydrate moieties on gp120.[4] While binding to gp120 contributes to the overall antiviral activity, it is considered less critical than the interaction with gp41 for direct fusion inhibition.[4] The lectin-like binding may serve to concentrate RC-101 at the viral surface, positioning it to effectively interfere with gp41 function at the opportune moment during the entry process.[4] It has been shown that RC-101 can bind to gp120 with an affinity that is up to 25-fold greater than that of its parent compound, retrocyclin-1.[4]

Interaction with Host Cell Receptors

In addition to its interactions with viral proteins, RC-101 can also bind to host cell surface glycoproteins, including the primary HIV-1 receptor, CD4.[4][8] This binding is also attributed to its lectin-like properties.[4] However, studies have shown that RC-101 does not fully inhibit the binding of gp120 to soluble CD4, suggesting that its mechanism is not primarily through blocking the initial virus-receptor attachment.[8] Confocal microscopy has revealed that a fluorescently labeled analog of retrocyclin forms patch-like aggregates on the surface of CD4+ cells, where it can colocalize with CD4 and the HIV-1 coreceptors, CXCR4 and CCR5.[8][9] This localization may further contribute to its ability to intercept the virus at the point of entry.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data regarding its binding affinities and inhibitory concentrations.

| Binding Target | Binding Affinity (KD) | Reference |

| HIV-1 gp41 | 68 nM | [4] |

| HIV-1 gp120 (LAV/IIIB) | 30-35 nM | [10] |

| HIV-1 gp120 (CRF-01_AE) | 200-750 nM | [10] |

| Galactosylceramide | 20-30 nM | [4] |

Table 1: Binding Affinities of this compound to Viral and Host Molecules.

| HIV-1 Strain/Assay Type | IC50 | IC90 | Reference |

| Cell-associated R5-tropic HIV-1 | 0.19 µg/mL | - | [6] |

| Cell-associated R5-tropic HIV-1 (in 25% seminal plasma) | 2.4 µg/mL | - | [6] |

| CCR5-tropic HIV-1-mediated cell fusion | 0.33 µg/mL | - | [6] |

| In vitro (TZM-bl cells) | 1.3 µM | 3.0 µM | [11] |

| Ex vivo (human ectocervical tissue) | - | 57.5 µM | [11] |

| R5 HIV-1 BAL (Organ Culture) | >90% inhibition at 40 µg/mL | - | [5] |

| X4 HIV-1 IIIB (Organ Culture) | >90% inhibition at 40 µg/mL | - | [5] |

Table 2: Inhibitory Concentrations of this compound against HIV-1.

Post-Entry Effects

The majority of evidence indicates that this compound acts at the viral entry stage. Studies investigating post-entry events have shown that RC-101 inhibits the formation of proviral DNA.[12] This is consistent with its mechanism as an entry inhibitor, as the prevention of viral entry naturally precludes subsequent steps in the replication cycle, such as reverse transcription and integration. There is no substantial evidence to suggest that RC-101 has a direct inhibitory effect on reverse transcriptase or other intracellular viral enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide overviews of key experimental protocols used to elucidate the mechanism of action of this compound.

HIV-1 Entry Inhibition Assays

1. Luciferase Reporter Gene Assay

This assay is a widely used method to quantify HIV-1 entry into target cells.[5][13]

-

Principle: The assay utilizes genetically engineered cell lines (e.g., TZM-bl) that contain a luciferase reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful viral entry and integration, the viral Tat protein is expressed, which transactivates the LTR promoter, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of viral entry.

-

Methodology:

-

Seed TZM-bl cells in a 96-well plate.

-

Pre-incubate HIV-1 virions with varying concentrations of this compound.

-

Add the virus-RC-101 mixture to the TZM-bl cells.

-

Incubate for a defined period (e.g., 48 hours) to allow for infection and luciferase expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition relative to untreated control wells.

-

2. Vpr-BLaM Entry Assay

This assay provides a direct measure of virus-cell fusion.[8][14][15]

-

Principle: This assay uses HIV-1 virions that incorporate a beta-lactamase (BLaM) enzyme fused to the viral protein R (Vpr). Target cells are loaded with a fluorescent substrate (CCF2-AM) that contains a FRET pair. In its uncleaved state, CCF2-AM emits green fluorescence. Upon viral fusion and the delivery of BLaM-Vpr into the cytoplasm, the BLaM cleaves the substrate, disrupting FRET and causing a shift to blue fluorescence.

-

Methodology:

-

Produce HIV-1 virions containing the BLaM-Vpr fusion protein.

-

Load target cells (e.g., primary CD4+ T cells) with the CCF2-AM substrate.

-

Pre-incubate the BLaM-Vpr containing virions with this compound.

-

Add the virus-RC-101 mixture to the loaded target cells.

-

Incubate to allow for fusion.

-

Analyze the cells by flow cytometry to quantify the shift from green to blue fluorescence, which indicates viral entry.

-

Binding Assays

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time.[1][8]

-

Principle: One molecule (the ligand, e.g., gp120 or gp41) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Methodology:

-

Immobilize recombinant HIV-1 gp120 or gp41 on a sensor chip.

-

Flow a solution of this compound at various concentrations over the chip surface.

-

Monitor the change in the SPR signal over time to measure association.

-

Flow a buffer solution over the chip to measure dissociation.

-

Fit the data to a binding model to calculate the kinetic and affinity constants.

-

Fusion Inhibition Assays

1. Six-Helix Bundle Formation Assay

This assay directly assesses the ability of RC-101 to inhibit the formation of the gp41 6-helix bundle.[1][2]

-

Principle: Synthetic peptides corresponding to the N-terminal (NHR, e.g., N36) and C-terminal (CHR, e.g., C34) heptad repeats of gp41 are used. When mixed, these peptides spontaneously associate to form a stable 6-helix bundle, which can be detected by methods such as native polyacrylamide gel electrophoresis (N-PAGE) or circular dichroism (CD) spectroscopy.

-

Methodology (N-PAGE):

-

Mix N36 and C34 peptides in the presence or absence of varying concentrations of this compound.

-

Incubate to allow for 6-helix bundle formation.

-

Separate the reaction products on a native polyacrylamide gel.

-

Stain the gel to visualize the protein bands. The formation of a new, slower-migrating band corresponding to the 6-helix bundle will be inhibited in the presence of RC-101.

-

2. Cell-Cell Fusion Assay

This assay measures the ability of RC-101 to block fusion between cells expressing the HIV-1 envelope glycoproteins and target cells expressing CD4 and coreceptors.[16][17]

-

Principle: One population of cells (effector cells) is engineered to express HIV-1 Env, while another population (target cells) expresses CD4 and the appropriate coreceptor. The two cell populations are labeled with different fluorescent dyes. Upon fusion, the dyes will mix in the resulting syncytia, which can be visualized and quantified by fluorescence microscopy or flow cytometry.

-

Methodology:

-

Label effector cells (e.g., with Calcein AM - green) and target cells (e.g., with CMAC - blue).

-

Co-culture the two cell populations in the presence of varying concentrations of this compound.

-

Incubate to allow for cell-cell fusion.

-

Quantify the number of fused cells (displaying both green and blue fluorescence) using fluorescence microscopy or flow cytometry.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: HIV-1 entry pathway and points of inhibition by this compound.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for determining HIV-1 entry inhibition using a luciferase reporter assay.

Conclusion

This compound is a potent inhibitor of HIV-1 entry, primarily acting by binding to the HR2 region of gp41 and preventing the formation of the six-helix bundle, a critical step in viral-host cell membrane fusion. Its lectin-like properties also facilitate binding to the viral glycoprotein gp120 and host cell receptor CD4, likely serving to concentrate the peptide at the site of viral entry. The quantitative data robustly support its potent antiviral activity across various HIV-1 strains and in different experimental models. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of RC-101 and the development of new anti-HIV-1 agents targeting viral entry. The low propensity for inducing viral resistance further highlights the potential of RC-101 as a candidate for a topical microbicide to prevent HIV-1 transmission.[4]

References

- 1. Theta-defensins prevent HIV-1 Env-mediated fusion by binding gp41 and blocking 6-helix bundle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Retrocyclin RC-101 overcomes cationic mutations on the heptad repeat 2 region of HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

- 13. hiv.lanl.gov [hiv.lanl.gov]

- 14. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FUSION STAGE OF HIV-1 ENTRY DEPENDS ON VIRUS-INDUCED CELL SURFACE EXPOSURE OF PHOSPHATIDYLSERINE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Retrocyclin-101: A Theta-Defensin Analog as a Novel Therapeutic Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Defensins are a family of small, cysteine-rich cationic peptides that form a crucial component of the innate immune system. They are characterized by a largely β-sheet structure stabilized by intramolecular disulfide bonds and are classified into α, β, and θ subfamilies. While humans express α- and β-defensins, the genes for θ-defensins (DEFTs) contain a premature stop codon, preventing their translation.[1][2] Theta-defensins, found in non-human primates like the rhesus macaque, are unique for their circular, 18-residue structure, formed by the head-to-tail ligation of two nine-residue precursor peptides.[2][3]

Retrocyclin-101 (RC-101) is a synthetic, humanized θ-defensin analog, recreated based on the genetic sequence found in the human pseudogene.[1][4] It is an analog of retrocyclin-1, featuring a single arginine-to-lysine substitution that enhances its biological activity.[2][5] As a cationic, cyclic peptide, RC-101 exhibits a broad spectrum of antimicrobial activity and has emerged as a promising therapeutic candidate, particularly as a topical microbicide to prevent viral infections like HIV-1.[1][6][7] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism, combining direct antiviral activity with potent immunomodulatory functions.

Antiviral Activity: Inhibition of HIV-1 Entry

The primary antiviral mechanism of RC-101 against HIV-1 is the inhibition of viral entry into host cells. This process occurs at an early stage, before the formation of proviral DNA.[4][8][9]

-

Binding to Viral Glycoproteins : RC-101 has lectin-like properties, binding with high affinity to glycosylated proteins on the viral envelope, specifically the gp120 and gp41 glycoproteins.[2][10] It also interacts with the host cell surface glycoprotein CD4.[10]

-

Targeting gp41 : The critical interaction for viral inhibition is with the gp41 subunit, which mediates the fusion of the viral and host cell membranes. RC-101 binds to the heptad repeat 2 (HR2) domain of gp41.[10]

-

Blocking Six-Helix Bundle Formation : This binding physically prevents the conformational change in gp41 that leads to the formation of a six-helix bundle—a structure essential for bringing the viral and cellular membranes together for fusion.[1][11]

-

Cell Surface Aggregation : On the host cell surface, RC-101 forms patch-like aggregates, which are thought to create a barrier that interferes with viral fusion and uptake.[4][12]

This mechanism is effective against a broad range of HIV-1 strains, including both R5 and X4 tropic viruses, and shows efficacy against both cell-free and cell-associated viral transmission.[1][6][7]

Anti-inflammatory Activity: Inhibition of Toll-Like Receptor (TLR) Signaling

Beyond its direct antiviral effects, RC-101 possesses significant immunomodulatory properties by inhibiting inflammatory pathways mediated by Toll-Like Receptors (TLRs). This is crucial for preventing the excessive inflammation that often accompanies viral infections.

RC-101 has been shown to inhibit signaling from both TLR4 and TLR2.[2]

-

TLR4 Inhibition : RC-101 directly binds and neutralizes the biologic activity of lipopolysaccharide (LPS), the primary ligand for TLR4. This action blocks both MyD88-dependent and TRIF-dependent downstream signaling pathways, preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]

-

TLR2 Inhibition : RC-101 also inhibits gene expression in response to TLR2 agonists, although it does not appear to bind the agonist directly, suggesting a different inhibitory mechanism for this pathway.[2]

This anti-inflammatory action contributes to its protective effects in vivo, as demonstrated in mouse models of influenza infection where RC-101 treatment reduced morbidity and mortality.[2]

Quantitative Data Summary

The efficacy and safety of this compound have been quantified across numerous in vitro and ex vivo studies. The following tables summarize key findings.

Table 1: Antiviral Activity of this compound Against HIV-1

| Assay Type | HIV-1 Strain / Tropism | IC₅₀ (μg/mL) | In Presence of | Reference |

|---|---|---|---|---|

| CD4-dependent cell-cell transmission | CCR5-tropic | 0.19 | - | [7] |

| CD4-dependent cell-cell transmission | CCR5-tropic | 2.4 | 25% Seminal Plasma | [7] |

| CD4-dependent cell-cell transmission | CXCR4-tropic | 2.1 | - | [7] |

| Cell-free infection | R5-tropic (BaL) | ~0.64 | - | [7] |

| Cell-free infection | R5-tropic (BaL) | ~3.73 | 25% Seminal Plasma | [7] |

| Cell-cell fusion | CCR5-tropic | 0.33 | - | [7] |

| CD4-independent cell-cell transmission | CXCR4-tropic (SK1) | 2.6 | - | [7] |

| PBMC Protection (Day 9) | T-tropic (IIIB) & M-tropic (JR-CSF) | Complete protection at 20 µg/mL | - |[4] |

Table 2: Cytotoxicity and Inflammatory Profile of this compound in Cervicovaginal Tissue Models

| Assay | Concentration | Outcome | Duration | Reference |

|---|---|---|---|---|

| MTT Assay (Tissue Viability) | Up to 32 µg / 100 µL | No adverse effect on viability | 6 days | [1] |

| LDH Assay (Epithelial Cytotoxicity) | Up to 32 µg / 100 µL | Unchanged compared to control | 6 days | [1] |

| IL-6 Expression (ELISA) | Not specified | No significant induction | 6 days | [1] |

| IL-8 Expression (ELISA) | Not specified | No significant induction | 6 days | [1] |

| General Cytotoxicity | Not specified | No cytotoxicity observed | 9 days |[1][6] |

Table 3: Anti-inflammatory Activity of this compound

| Assay | Ligand | RC-101 Concentration | Outcome | Reference |

|---|---|---|---|---|

| Limulus Amebocyte Lysate (LAL) | LPS (1 EU/mL) | 30 µg/mL | Partial inhibition | [2] |

| LAL Assay | LPS (1 EU/mL) | 100 µg/mL | Almost complete inhibition | [2] |

| Chromo-LAL Assay | LPS (up to 50 EU/mL) | 30 µg/mL | Strong inhibition |[2] |

Experimental Protocols

Detailed methodologies are critical for the evaluation and development of therapeutic candidates. Below are summarized protocols for key experiments involving RC-101.

Synthesis of this compound

RC-101 is an 18-amino-acid peptide produced by solid-phase synthesis.

-

Linear Peptide Synthesis : A linear peptide with a C-terminal thioester is synthesized on solid phase using Boc (tert-butyloxycarbonyl) chemistry.[2]

-

Backbone Cyclization : The head-to-tail macrocyclic structure is achieved through intramolecular native chemical ligation.[2]

-

Disulfide Bond Formation : Three intramolecular disulfide bonds are formed under oxidative conditions, typically in the presence of dimethyl sulfoxide (DMSO).[2]

-

Purification and Verification : The final peptide is purified to >98% homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC). The product's identity is verified by electrospray ionization mass spectrometry.[2]

Organotypic Cervicovaginal Tissue Model for Anti-HIV-1 Activity

This ex vivo model assesses efficacy and toxicity in a biologically relevant system.

-

Tissue Culture : Commercially available, reconstituted human cervicovaginal tissues (e.g., EpiVaginal™ from MatTek Corp.), which are stratified and contain Langerhans cells, are maintained at an air-liquid interface.[1]

-

Treatment Application : Tissues are treated apically (on the top surface) in triplicate or quadruplicate. A typical treatment involves 100 µL of PBS containing HIV-1 BaL (an R5 strain, e.g., 25 ng p24 equivalent) with or without RC-101 (e.g., 0.2 or 2 µg per tissue).[1]

-

Incubation and Maintenance : The tissues are incubated for 24 hours. To sustain the infection, HIV-1 infected PM1 cells may be added to the basal media for the first 3 days. The apical surface is washed and re-treated with RC-101 on days 1, 3, and 6. The total culture period is typically 9 days.[1]

-

Endpoint Analysis :

-

Viral Load : Total tissue DNA is extracted, and HIV-1 DNA (e.g., LTR, gag, or env sequences) is quantified using real-time PCR, normalized against a cellular gene like β-actin.[1]

-

Toxicity : Tissue viability is assessed using MTT assays, and cytotoxicity is measured via LDH activity in the culture medium.[1]

-

Inflammation : The release of inflammatory cytokines (e.g., IL-6, IL-8) into the basal medium is quantified by ELISA.[1]

-

Cell-Associated HIV-1 Transmission Assay

This assay models the transmission of HIV-1 from an infected cell to an uninfected target cell.

-

Cell Preparation : "Transmitting" cells (e.g., HIV-1 infected H9 cells) are treated with mitomycin C to arrest proliferation. "Target" cells (e.g., epithelial ME-180 cells or TZM-bl cells) are prepared in 96-well plates.[7]

-

Inhibition Assay : Transmitting cells are incubated with target cells in the presence of various concentrations of RC-101 for 4 hours.[7]

-

Wash and Culture : After the initial incubation, the medium is removed, cells are washed three times to remove free virus and drug, and incubation is continued for an additional 16-48 hours.[7]

-

Quantification : Cell lysates are prepared (e.g., with 0.5% Triton X-100), and the intracellular p24 antigen content is determined by ELISA. Alternatively, if using TZM-bl reporter cells, luciferase activity is measured.[1][7] The IC₅₀ is calculated from the dose-response curve.

Confocal Microscopy for Cellular Localization

This method visualizes the interaction of RC-101 with host cells.

-

Peptide Labeling : RC-101 is conjugated to an amine-reactive fluorescent dye, such as BODIPY-FL. The labeled peptide (RC-101BODIPY-FL) is purified by RP-HPLC.[4]

-

Cell Incubation : CD4⁺ peripheral blood mononuclear cells (PBMCs) (e.g., 2.5 x 10⁵ cells) are incubated with the fluorescently labeled peptide (e.g., 20 µg/mL) for 15 minutes at room temperature.[4]

-

Washing and Imaging : Cells are washed once in fresh media to remove unbound peptide. Specimens are then imaged on a confocal microscope equipped with an appropriate laser for excitation of the fluorophore (e.g., 488 nm for BODIPY-FL).[4][12]

Conclusion and Future Directions

This compound stands out as a robust therapeutic candidate with a multifaceted mechanism of action. As a theta-defensin analog, it effectively inhibits a broad range of HIV-1 isolates by blocking viral entry—a mechanism that has shown a low probability for developing viral resistance.[6][7] Furthermore, its ability to suppress TLR-mediated inflammation provides a valuable secondary benefit, potentially mitigating the tissue damage associated with viral infections.[2]

Extensive in vitro and ex vivo data demonstrate its potent antiviral activity at non-toxic concentrations, and its stability and efficacy are retained in the presence of physiological fluids like vaginal fluid and semen.[1][6][7] These properties make RC-101 an excellent candidate for development as a topical microbicide to prevent the sexual transmission of HIV-1.[1][10] While preclinical data are highly encouraging, further in vivo safety and efficacy studies in non-human primate models and eventual human clinical trials are necessary to translate the promise of this compound into a clinical reality.

References

- 1. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhesus Macaque Theta Defensins Suppress Inflammatory Cytokines and Enhance Survival in Mouse Models of Bacteremic Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral spectrum of Retrocyclin-101 beyond HIV

An In-depth Technical Guide to the Antiviral Spectrum of Retrocyclin-101 Beyond HIV

Introduction

This compound (RC-101) is a synthetic, cyclic, 18-amino acid θ-defensin peptide.[1][2] θ-defensins are found in non-human primates, but a premature stop codon in the corresponding human pseudogenes prevents their natural synthesis in humans.[2][3] RC-101 is an analogue of retrocyclin-1, recreated based on the ancestral human genetic sequence, and exhibits a favorable therapeutic profile with minimal cytotoxicity.[2][3] While its potent activity as an HIV-1 entry inhibitor is well-documented, RC-101 possesses a broad antiviral spectrum, targeting a diverse range of enveloped viruses through multiple mechanisms. This guide provides a detailed overview of the antiviral activity of RC-101 against viruses other than HIV, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antiviral Spectrum and Efficacy

The antiviral activity of RC-101 extends to several families of enveloped viruses. Its primary mechanism often involves binding to viral surface glycoproteins, thereby preventing viral entry into host cells.[4][5] However, its activity is not limited to entry inhibition, as it can also interfere with viral replication enzymes and modulate the host's innate immune response.[4][6] The quantitative efficacy of RC-101 against various non-HIV viruses is summarized below.

| Virus Family | Virus | Strain / Type | Assay | Efficacy Metric | Value | Cell Line | Reference |

| Orthomyxoviridae | Influenza A Virus | H3N2 (Phil82) | Fluorescent Focus Assay | 50% Neutralizing Dose | ~1.25 µg/mL | - | [7] |

| Orthomyxoviridae | Influenza A Virus | Mouse-adapted A/PR/8/34 | Fluorescent Focus Assay | % Inhibition | ~60% | - | [6] |

| Flaviviridae | Zika Virus (ZIKV) | MR766 | Plaque Assay | % Inhibition | Significant inhibition | Vero | [4] |

| Flaviviridae | Zika Virus (ZIKV) | - | Time-of-Addition Assay | - | Inhibition at 40 µM | Vero | [4] |

| Flaviviridae | Japanese Encephalitis Virus (JEV) | - | Plaque Assay | - | Robustly inhibited | BHK-21, U251 | [4][8] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | - | Viral Inhibition Assay | - | Significantly less active than Retrocyclin-1 & 2 | - | [9] |

| Herpesviridae | Herpes Simplex Virus 1 & 2 (HSV-1/2) | - | - | - | Protective in vitro | - | [5][6] |

| Virgaviridae | Tobacco Mosaic Virus (TMV) | - | In planta bioassay | - | Confers resistance in transplastomic plants | Tobacco Plants | [1] |

Mechanisms of Antiviral Action

This compound employs several distinct mechanisms to inhibit viral infection, which can be broadly categorized into direct viral inactivation and immunomodulation.

Inhibition of Viral Entry

The most common mechanism of action for RC-101 is the prevention of viral entry into the host cell. As a lectin, RC-101 binds with high affinity to N- and O-linked glycosylated proteins, such as the glycoproteins found on the surface of many enveloped viruses.[3][6] This binding can sterically hinder the interaction between the virus and its host cell receptors, effectively blocking viral attachment, fusion, and entry.[3][5][6] This mechanism has been demonstrated for Influenza A virus, where RC-101 binds to hemagglutinin, and for Herpes Simplex Virus, where it binds to surface glycoproteins.[5][6]

Caption: General mechanism of viral entry inhibition by this compound.

Dual-Mechanism Inhibition of Flaviviruses

Against flaviviruses like Zika (ZIKV) and Japanese Encephalitis (JEV), RC-101 exhibits a unique dual mechanism of action that targets both viral entry and replication.[4][8][10]

-

Entry Inhibition: Similar to its action on other viruses, RC-101 binds to the viral envelope (E) glycoprotein. Specifically, it targets the DE loop of domain III, which is a crucial region for receptor binding, thereby preventing the virus from entering the host cell.[4][10]

-

Replication Inhibition: RC-101 also acts intracellularly to inhibit the NS2B-NS3 serine protease.[4][10] This viral enzyme is essential for processing the viral polyprotein into functional units, a critical step for viral replication. By inhibiting this protease, RC-101 halts the viral life cycle post-entry.[4]

Caption: Dual-mechanism inhibition of flaviviruses by this compound.

Immunomodulation in Influenza Infection

Beyond direct antiviral effects, RC-101 can modulate the host's innate immune response, which is particularly relevant in severe influenza infections where morbidity is often linked to excessive inflammation.[6] RC-101 has been shown to inhibit Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) dependent signaling pathways.[6] By blocking these pathways, RC-101 reduces the production of pro-inflammatory cytokines, mitigating the tissue-damaging inflammation and acute lung injury associated with severe influenza.[6] This action appears to be independent of its direct effect on the virus.[6]

Caption: Immunomodulatory effect of RC-101 via TLR signaling inhibition.

Experimental Protocols

The antiviral properties of this compound are typically evaluated using a range of standardized in vitro assays.

Plaque Reduction Assay (PRA)

This is the gold-standard assay for quantifying the inhibition of lytic viruses.

-

Objective: To determine the concentration of RC-101 required to reduce the number of infectious virus particles by 50% (IC50).

-

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for ZIKV) is prepared in multi-well plates.

-

Virus & Peptide Preparation: A known titer of virus is pre-incubated for a set time (e.g., 1 hour at 37°C) with serial dilutions of RC-101. A virus-only control is also prepared.

-

Infection: The cell monolayers are washed, and the virus-peptide mixtures are added to the cells for an adsorption period (e.g., 1 hour).

-

Overlay: The inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Plates are incubated for several days until visible plaques are formed.

-

Quantification: Cells are fixed and stained (e.g., with crystal violet). Plaques are counted, and the percentage of plaque reduction is calculated relative to the virus-only control. The IC50 is determined by non-linear regression analysis.

-

Time-of-Addition Assay

This assay is used to determine the specific stage of the viral life cycle that is inhibited by RC-101.

-

Objective: To identify whether RC-101 acts on pre-entry, entry, or post-entry steps.

-

Methodology:

-

Cell and Virus Preparation: Host cells are seeded, and a viral stock is prepared.

-

Staggered Treatment: RC-101 is added at different time points relative to infection:

-

Pre-treatment: Cells are incubated with RC-101 before virus is added, followed by a washout step. This tests for effects on cellular receptors.

-

Co-administration: RC-101 is added simultaneously with the virus. This tests for inhibition of attachment and entry.

-

Post-infection: RC-101 is added at various times after the virus has been allowed to enter the cells. This tests for effects on replication.

-

-

Quantification: After a full replication cycle (e.g., 24-48 hours), viral yield is quantified by plaque assay or RT-qPCR. The degree of inhibition at each time point reveals the targeted stage. For ZIKV, RC-101 was found to be most effective during co-administration and post-infection, indicating it targets both entry and replication.[4]

-

Cell Viability / Cytotoxicity Assay

It is crucial to ensure that the observed antiviral effect is not due to peptide-induced cell death.

-

Objective: To determine the concentration of RC-101 that is toxic to the host cells (CC50).

-

Methodology:

-

Cell Treatment: Uninfected host cells are incubated with the same serial dilutions of RC-101 used in the antiviral assays.

-

Incubation: Cells are incubated for a period equivalent to the duration of the antiviral assay.

-

Measurement: Cell viability is measured using a metabolic assay, such as the MTT assay, which measures mitochondrial activity.

-

Analysis: The CC50 is calculated. A high therapeutic index (CC50/IC50) indicates that the peptide is effective at non-toxic concentrations. RC-101 is noted for its low cytotoxicity in multiple models.[2][11]

-

Caption: Experimental workflow for a standard Plaque Reduction Assay (PRA).

References

- 1. Expression and characterization of antimicrobial peptides this compound and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hapivirins and Diprovirins: Novel θ-Defensin Analogs With Potent Activity Against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. θ Defensins Protect Cells from Infection by Herpes Simplex Virus by Inhibiting Viral Adhesion and Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Retrocyclin-101: A Multifaceted Modulator of Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Retrocyclin-101 (RC-101), a synthetic, cyclic θ-defensin, has emerged as a potent and multifaceted agent in the modulation of the innate immune system. Defensins are a class of small, cysteine-rich cationic peptides that serve as a primary defense mechanism against a wide array of pathogens.[1] While humans possess the genes for θ-defensins, a premature stop codon prevents their natural translation.[1][2] RC-101 is an artificially "humanized" θ-defensin, created through solid-phase peptide synthesis, that has demonstrated significant potential as a therapeutic agent.[1][3] Its mechanism of action is diverse, encompassing direct antiviral and antibacterial activities alongside potent immunomodulatory effects, primarily through the inhibition of Toll-like Receptor (TLR) signaling pathways. This document provides a comprehensive overview of RC-101's role in innate immunity, detailing its mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction to this compound

This compound is an 18-amino-acid, cationic peptide characterized by a unique cyclic backbone and stabilized by three intramolecular disulfide bonds.[3][4] It is an analogue of retrocyclin-1, with a single arginine-to-lysine substitution that confers enhanced activity against primary HIV-1 isolates.[5][6] Unlike the linear α- and β-defensins, the circular structure of θ-defensins like RC-101 contributes to their stability and resistance to proteolysis, making them promising therapeutic candidates.[3][7] The peptide's broad-spectrum activity targets bacteria, fungi, and numerous enveloped viruses, positioning it as a molecule of significant interest for preventing and treating infectious diseases.[1][3][6]

Core Mechanisms in Innate Immunity

RC-101 exerts its influence on the innate immune system through two primary avenues: direct pathogen neutralization and modulation of host immune responses.

Direct Antimicrobial and Antiviral Activity

RC-101's primary role as an antimicrobial peptide involves direct interaction with pathogens, leading to their inactivation.

-

Antiviral Mechanism: The principal antiviral strategy of RC-101 is the inhibition of viral entry into host cells. Its cationic nature facilitates high-affinity binding to negatively charged glycosylated proteins on the surface of enveloped viruses.[1][4] This interaction has been shown to be effective against a range of viruses:

-

HIV-1: RC-101 binds to the viral glycoproteins gp120 and gp41, as well as the host cell glycoprotein CD4.[7] This binding prevents the conformational changes in gp41 necessary for the fusion of the viral and cellular membranes, thus blocking viral entry at a very early stage.[8][9][10] This action effectively inhibits the formation of proviral DNA.[8][11][12]

-

Influenza Virus: It prevents fusion mediated by the viral hemagglutinin protein.[1][4]

-

Flaviviruses (Zika, Japanese Encephalitis): RC-101 targets the DE loop of the viral E glycoprotein, a key domain for receptor binding, thereby inhibiting viral entry.[4][13] It also demonstrates a post-entry mechanism by inhibiting the NS2B-NS3 serine protease, a critical enzyme for viral replication.[4][13]

-

SARS-CoV-2: RC-101 binds to the Spike protein, destabilizing it and interfering with its interaction with the host ACE2 receptor, which inhibits Spike-mediated membrane fusion.[14][15]

-

Herpes Simplex Virus (HSV-1/2): The peptide is protective by binding to its surface glycoproteins.[1]

-

-